molecular formula C24H29N3O7S B15010145 Ethyl (2E)-2-({2-[N-(2,5-dimethoxyphenyl)benzenesulfonamido]acetamido}imino)cyclopentane-1-carboxylate

Ethyl (2E)-2-({2-[N-(2,5-dimethoxyphenyl)benzenesulfonamido]acetamido}imino)cyclopentane-1-carboxylate

Cat. No.: B15010145
M. Wt: 503.6 g/mol
InChI Key: YISMHKFMFQFXHM-LKUDQCMESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2E)-2-({2-[N-(2,5-dimethoxyphenyl)benzenesulfonamido]acetamido}imino)cyclopentane-1-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopentane ring, an ethyl ester group, and a sulfonamide moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2E)-2-({2-[N-(2,5-dimethoxyphenyl)benzenesulfonamido]acetamido}imino)cyclopentane-1-carboxylate typically involves multiple steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under heat.

    Introduction of the Ethyl Ester Group: The ethyl ester group can be introduced via esterification, where an alcohol reacts with a carboxylic acid in the presence of an acid catalyst.

    Attachment of the Sulfonamide Moiety: The sulfonamide group can be attached through a sulfonation reaction, where a sulfonyl chloride reacts with an amine.

    Final Assembly: The final compound is assembled through a series of condensation reactions, where the intermediate products are combined under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the sulfonamide moiety is oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol, altering the compound’s properties.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated and nitrated aromatic compounds.

Scientific Research Applications

Ethyl (2E)-2-({2-[N-(2,5-dimethoxyphenyl)benzenesulfonamido]acetamido}imino)cyclopentane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl (2E)-2-({2-[N-(2,5-dimethoxyphenyl)benzenesulfonamido]acetamido}imino)cyclopentane-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (2E)-2-({2-[N-(2,5-dimethoxyphenyl)benzenesulfonamido]acetamido}imino)cyclohexane-1-carboxylate: Similar structure but with a cyclohexane ring.

    Methyl (2E)-2-({2-[N-(2,5-dimethoxyphenyl)benzenesulfonamido]acetamido}imino)cyclopentane-1-carboxylate: Similar structure but with a methyl ester group.

Uniqueness

This compound is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H29N3O7S

Molecular Weight

503.6 g/mol

IUPAC Name

ethyl (2E)-2-[[2-[N-(benzenesulfonyl)-2,5-dimethoxyanilino]acetyl]hydrazinylidene]cyclopentane-1-carboxylate

InChI

InChI=1S/C24H29N3O7S/c1-4-34-24(29)19-11-8-12-20(19)25-26-23(28)16-27(35(30,31)18-9-6-5-7-10-18)21-15-17(32-2)13-14-22(21)33-3/h5-7,9-10,13-15,19H,4,8,11-12,16H2,1-3H3,(H,26,28)/b25-20+

InChI Key

YISMHKFMFQFXHM-LKUDQCMESA-N

Isomeric SMILES

CCOC(=O)C\1CCC/C1=N\NC(=O)CN(C2=C(C=CC(=C2)OC)OC)S(=O)(=O)C3=CC=CC=C3

Canonical SMILES

CCOC(=O)C1CCCC1=NNC(=O)CN(C2=C(C=CC(=C2)OC)OC)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.